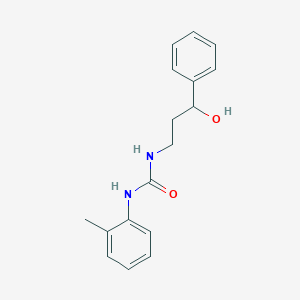

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-7-5-6-10-15(13)19-17(21)18-12-11-16(20)14-8-3-2-4-9-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPKDLOAJYSZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Urea Derivatives

To contextualize its properties, the compound is compared below with analogous urea derivatives reported in the literature. Key differences in substituents, molecular geometry, and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations :

In contrast, the hydroxy group in the target compound may favor solubility but lacks the aromatic heterocyclic interactions seen in imidazole derivatives. The pyrazolyl-piperazinyl analog () introduces a pyrazole ring, which is associated with antitumor activity in related compounds, though specific data for this derivative are unavailable .

Crystallographic Differences: The imidazole-containing urea derivative crystallizes in the monoclinic P21/c space group with a β angle of 105.318°, while the target compound’s crystal structure remains uncharacterized . The former’s molecular packing involves centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds, a feature absent in simpler hydroxy-substituted analogs .

The hydroxy-substituted target compound may lack this specificity due to the absence of imidazole’s π-π stacking capability. Pyrimidinylpyrazole derivatives (e.g., 16a–b in ) show antitumor activity, suggesting that substitution with heterocycles enhances cytotoxicity compared to purely aromatic urea derivatives .

Functional and Pharmacological Implications

- Hydrogen Bonding : The hydroxy group in the target compound could improve aqueous solubility but may reduce membrane permeability compared to lipophilic analogs like the 4-methoxyphenyl derivative .

- Bioactivity Gaps: No direct antitumor or anticonvulsant data exist for the target compound. However, structural parallels to active analogs suggest plausible activity in these domains, warranting further study.

Biologische Aktivität

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea, a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following formula:

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 272.35 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under various conditions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor or modulator, influencing various biochemical pathways. The presence of hydroxyl and aromatic groups enhances its binding affinity to target proteins, which may lead to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Inflammatory Cytokines

In a recent study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table: Comparison with Similar Urea Derivatives

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(2-chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | Moderate | Low |

| 1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | High | High |

Q & A

Basic: What synthetic routes are recommended for 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a substituted aniline (e.g., 2-methylphenylamine) with an isocyanate derivative of 3-hydroxy-3-phenylpropanol. Optimization can be achieved via:

- Stepwise temperature control : Maintain 0–5°C during exothermic coupling to minimize side reactions like oligomerization .

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates and enhance yield .

- Catalytic additives : Employ triethylamine to scavenge HCl in urea formation .

Statistical design of experiments (DoE) can systematically optimize parameters like molar ratios and reaction time .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches can model transition states and intermediates:

- DFT simulations : Predict regioselectivity in electrophilic substitutions or nucleophilic attacks on the urea moiety .

- Machine learning (ML) : Train models on analogous urea derivatives to forecast reaction outcomes (e.g., hydrolysis susceptibility) .

- Transition-state analysis : Identify energy barriers for key steps like cyclization or rearrangement .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and hydroxypropyl chain conformation .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 297.147) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .

- Assay standardization : Control variables like cell line passage number or solvent (DMSO vs. aqueous buffers) .

- Structural analogs comparison : Compare with inhibitors like 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-piperidin-1-yl) derivatives to isolate substituent effects .

Basic: What purification strategies are critical for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc/hexane) to separate urea products from unreacted amines .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- HPLC : Apply reverse-phase C18 columns for final polishing if polar impurities persist .

Advanced: How does crystal structure analysis inform molecular interaction studies?

Answer:

- X-ray crystallography : Reveals hydrogen-bonding networks (e.g., urea N–H···O interactions) critical for target binding .

- Torsional angles : Analyze hydroxypropyl chain flexibility to design conformationally restricted analogs .

- Packing motifs : Identify π-π stacking between aromatic rings, guiding solubility modifications .

Advanced: How can factorial design optimize reaction parameters?

Answer:

- Full factorial design : Vary factors (temperature, catalyst loading, stoichiometry) to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., time vs. conversion) to pinpoint optimal conditions .

- Taguchi arrays : Reduce experimental runs while maximizing robustness (e.g., L9 array for 4 factors at 3 levels) .

Basic: What side reactions occur during synthesis, and how are they mitigated?

Answer:

- Isocyanate dimerization : Minimize by slow addition of reagents and low temperatures (<10°C) .

- Hydroxypropyl oxidation : Use inert atmospheres (N₂/Ar) to prevent alcohol-to-ketone conversion .

- Urea hydrolysis : Avoid aqueous workup at extreme pH; neutralize gently .

Advanced: What in silico methods predict pharmacokinetics for this compound?

Answer:

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration based on logP (predicted ~2.5) .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. chloro groups) with metabolic stability .

Advanced: How to design enzyme inhibition studies targeting aminopeptidase N?

Answer:

- Competitive binding assays : Use fluorescent substrates (e.g., Ala-AMC) to measure IC₅₀ under varying inhibitor concentrations .

- Docking studies : Align the urea scaffold into the enzyme’s active site (e.g., Glide or AutoDock) to prioritize substituents .

- Mutagenesis validation : Test binding affinity changes in catalytic residue mutants (e.g., Glu³⁸⁴Ala) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.